(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid
Description
“(2E)-3-(7-Methoxy-1-benzofuran-2-yl)-2-propenoic acid” is a cinnamic acid derivative featuring a benzofuran scaffold substituted with a methoxy group at the 7-position. Its molecular formula is C₁₃H₁₀O₂, with a molecular weight of 198.22 g/mol and a purity of 95% as reported in commercial samples . Benzofuran derivatives are widely studied for pharmacological properties, including cytotoxic, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
(E)-3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNXGNXQIAHKMK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Another method involves proton quantum tunneling, which also provides high yield and is conducive to the construction of complex benzofuran ring systems .
Industrial Production Methods: Industrial production of benzofuran derivatives, including (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxy group and the propenoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being investigated for their potential use in developing new therapeutic agents for various diseases.
Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their diverse biological activities make them valuable for various applications .
Mechanism of Action
The mechanism of action of (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring and the methoxy group play crucial roles in its biological activity. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
(2E)-3-[7-(3-Methyl-2-buten-1-yl)-2-(1-Methylethenyl)-5-benzofuran-2-yl]-2-propenoic Acid
- Structure : Contains prenyl (3-methyl-2-buten-1-yl) and isopropenyl groups at the benzofuran core.
- Bioactivity : Exhibits cytotoxic properties in propolis extracts, likely due to enhanced lipophilicity from alkyl substituents .
- Key Difference : Bulkier substituents may improve membrane permeability but reduce solubility compared to the methoxy-substituted analogue.
(2E)-3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-2-propenoic Acid
- Structure : Benzopyran (chromene) replaces benzofuran, with two methyl groups at the 2-position.
2-(5-Fluoro-7-Methyl-3-Methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : Features fluorine (electron-withdrawing), methyl, and methylsulfanyl groups.
- Bioactivity : Fluorine enhances antibacterial potency; methylsulfanyl may contribute to redox modulation .
- Crystallography : Intermolecular O–H⋯O hydrogen bonds form dimers, influencing solubility and crystal packing .
7-Methoxy-2,3-Dihydro-1-benzofuran-2-carboxylic Acid
- Structure : Saturated dihydrofuran ring with a carboxylic acid at the 2-position.
- Impact: Reduced conjugation lowers acidity (pKa) compared to the unsaturated propenoic acid derivative. Molecular weight: 194.18 g/mol .
Pharmacological and Physicochemical Properties
Key Trends :
- Electron-Donating Groups (e.g., OCH₃) : Enhance resonance stabilization but may reduce reactivity in electrophilic environments.
- Halogenation (e.g., F) : Increases bioactivity and metabolic stability.
- Alkyl Chains (e.g., prenyl) : Improve lipophilicity but may hinder aqueous solubility.
Biological Activity
(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid, also known as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which combines the properties of benzofuran and propenoic acid, suggesting a potential for diverse pharmacological applications.
Antitumor Activity
Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant antitumor properties. For instance, a study evaluated various derivatives against human cancer cell lines, revealing that compounds with similar structures can inhibit cell proliferation effectively. The research highlighted the compound's ability to disrupt tubulin polymerization, a critical process in cancer cell division, thus leading to increased apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CA-4 | HeLa | 0.18 | Tubulin inhibitor |
| This compound | MDA-MB-231 | TBD | Tubulin polymerization disruption |
| 6a | HT-29 | 3.1 | HDAC inhibition |
Antimicrobial Activity
Additionally, compounds derived from benzofuran structures have shown promising antimicrobial properties. A recent synthesis study demonstrated that modifications in the benzofuran moiety could enhance activity against various microbial strains. The presence of the methoxy group in this compound may contribute to its increased efficacy against pathogens .
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary findings suggest that the compound does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg) in animal models . Furthermore, pharmacokinetic studies indicate favorable bioavailability and clearance rates, supporting its potential for therapeutic use.
Study on Cancer Cell Lines
In a comparative study involving multiple cancer cell lines, this compound was tested alongside established chemotherapeutics. The results indicated that while traditional drugs like 5-Fluorouracil were effective, the benzofuran derivative showed a more selective action against cancer cells with minimal effects on normal cells, highlighting its potential as a targeted therapy .
Evaluation of Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The compound exhibited significant activity at concentrations lower than those required for standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .
Q & A
(Basic) What are the recommended synthetic routes for (2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid, and how can reaction conditions be optimized to enhance yield?
Methodological Answer:
A common synthetic route involves ester hydrolysis of precursors like ethyl 2-(substituted-benzofuran-2-yl)acetate derivatives under alkaline conditions. For example, refluxing with potassium hydroxide in methanol/water followed by acidification yields the target carboxylic acid . Key optimization parameters include:
- Catalyst selection : Acidic catalysts (e.g., boron trifluoride etherate) can improve cyclization efficiency in precursor synthesis .
- Temperature control : Maintaining reflux conditions (~80°C) ensures complete hydrolysis while minimizing side reactions.
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization from benzene enhances purity .
Yield improvements (up to 82% reported) are achievable by adjusting stoichiometry and reaction time .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory protection : Use NIOSH-approved P95 respirators for aerosolized particles; OV/AG-P99 cartridges are recommended for organic vapors .
- Waste management : Segregate acidic waste and dispose via licensed biohazard facilities to avoid environmental contamination .
- Ventilation : Perform reactions in fume hoods to limit inhalation exposure .
(Advanced) How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions or cellular models. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration .
- Comparative dose-response studies : Evaluate activity across multiple concentrations (e.g., 1–100 µM) to identify threshold effects .
- Theoretical alignment : Link results to mechanistic frameworks (e.g., enzyme inhibition kinetics) to contextualize discrepancies .
(Advanced) What computational/experimental methods characterize the electronic properties of its α,β-unsaturated carbonyl system?
Methodological Answer:
- Spectroscopy : UV-Vis (λmax ~280 nm) and FT-IR (C=O stretch ~1700 cm⁻¹) confirm conjugation .
- Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., electrophilicity at the β-carbon) .
- X-ray crystallography : Resolves double-bond geometry (E-configuration) and dihedral angles influencing resonance stabilization .
(Advanced) How does crystal packing influence the compound’s solid-state stability?
Methodological Answer:
Intermolecular hydrogen bonding between carboxyl groups forms centrosymmetric dimers, enhancing thermal stability (m.p. >430 K) .
- Crystallographic analysis : X-ray diffraction reveals planar benzofuran systems (mean deviation: 0.005 Å) and O–H∙∙∙O interactions (bond length: ~2.65 Å) .
- Stability testing : Thermal gravimetric analysis (TGA) under nitrogen quantifies decomposition thresholds (>200°C).
(Advanced) What methodologies assess the ecological persistence of this benzofuran derivative?
Methodological Answer:
- Biodegradation studies : Use OECD 301B guidelines to measure microbial degradation in aqueous systems .
- Adsorption analysis : Soil column experiments determine Koc (organic carbon partition coefficient) to predict environmental mobility.
- Advanced analytics : LC-MS/MS monitors degradation products (e.g., demethylated metabolites) in simulated ecosystems .
(Basic) What analytical techniques confirm purity and structure?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy δ ~3.8 ppm; aromatic protons δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ at m/z 245.08) .
(Advanced) How can SAR studies elucidate the methoxy group’s role in pharmacological activity?
Methodological Answer:
- Analog synthesis : Replace methoxy with hydroxyl, ethoxy, or halogens to compare bioactivity .
- Enzyme assays : Test inhibition of COX-2 or cytochrome P450 isoforms to quantify substituent effects .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina .
(Advanced) How to differentiate covalent vs. non-covalent enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic studies : Time-dependent inactivation (e.g., kobs/I plots) suggests covalent binding .
- Mass spectrometry : Detect enzyme-adduct formation (e.g., +192 Da shift from Michael addition) .
- Mutagenesis : Modify catalytic cysteine residues to test activity loss indicative of covalent inhibition .
(Basic) What are key considerations for stability studies under varying pH/temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
